4-bromo-2-methylbenzohydrazide hydrochloride
Description
4-Bromo-2-methylbenzohydrazide hydrochloride is a halogenated aromatic hydrazide derivative used as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₈H₉BrClN₂O, with a molecular weight of 267.53 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the para position, a methyl group at the ortho position, and a hydrazide functional group (-CONHNH₂) that is protonated as a hydrochloride salt. This compound is valued for its reactivity in forming heterocyclic frameworks, such as pyrazolines and triazoles, which are critical in drug discovery .

Properties
CAS No. |
1582617-94-4 |
|---|---|
Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
4-bromo-2-methylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c1-5-4-6(9)2-3-7(5)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H |
InChI Key |
WAFDLXSNSBWEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-bromo-2-methylbenzohydrazide hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-bromo-2-methylbenzohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-bromo-2-methylbenzohydrazide hydrochloride is a versatile compound with numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and pathways, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various enzymes and receptors involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Molecular Properties of 4-Bromo-2-Methylbenzohydrazide Hydrochloride and Analogues
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The methoxy group (-OCH₃) in the methoxyphenyl analogue (253.52 g/mol) is electron-donating, enhancing electrophilic substitution reactivity compared to the electron-withdrawing methyl (-CH₃) group in the target compound .
- Steric Effects : The ethyl group (-CH₂CH₃) in the ethylphenyl analogue introduces steric hindrance, which may slow reaction kinetics in nucleophilic additions .
Biological Activity
4-Bromo-2-methylbenzohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from recent research, including case studies and experimental data.
4-Bromo-2-methylbenzohydrazide hydrochloride is a hydrazone derivative characterized by the presence of a bromine atom and a methyl group on the benzene ring. Its structure can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds, suggesting a promising avenue for 4-bromo-2-methylbenzohydrazide hydrochloride. For instance, derivatives such as N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide have shown significant antifungal activity against various strains of Cryptococcus and other pathogenic fungi.
In Vitro Studies
A study investigating the antifungal efficacy of similar compounds reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 µg/ml to 8 µg/ml against Cryptococcus neoformans, including fluconazole-resistant strains . These findings indicate that modifications in the hydrazone structure can enhance antifungal potency.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| BHBM | 0.25 - 8 | Cryptococcus neoformans |
| D0 | 1 - 2 | Cryptococcus gattii |
In Vivo Studies
In vivo studies involving murine models demonstrated that treatment with compounds similar to 4-bromo-2-methylbenzohydrazide hydrochloride significantly improved survival rates in infected mice compared to controls . The pharmacokinetic profile indicated a half-life of approximately 1.03 hours in healthy mice, which is crucial for understanding dosing regimens in potential therapeutic applications.
Anticancer Activity
The anticancer potential of hydrazone derivatives has also been explored. It has been documented that certain benzohydrazides exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values demonstrating significant efficacy .
Case Study: Cytotoxicity Profile
A study evaluated the cytotoxic effects of various hydrazone derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound A | HeLa | 20 |
| Compound B | MCF-7 | 24 |
| Control | H9c2 | >100 |
These results suggest that while some derivatives show promise as anticancer agents, further investigation into their mechanisms of action is warranted.
The proposed mechanisms by which 4-bromo-2-methylbenzohydrazide hydrochloride exerts its biological effects include:
- Inhibition of Fungal Glycosphingolipid Synthesis : This is critical for fungal cell integrity and survival.
- Induction of Apoptosis in Cancer Cells : The hydrazone structure may facilitate interactions with cellular targets involved in apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
